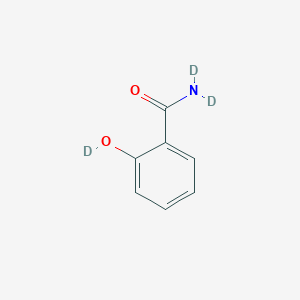![molecular formula C18H16FN5O3 B13439448 (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-prop-1-ynylpyridin-3-yl)purin-9-yl]oxolan-3-ol](/img/structure/B13439448.png)
(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-prop-1-ynylpyridin-3-yl)purin-9-yl]oxolan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-prop-1-ynylpyridin-3-yl)purin-9-yl]oxolan-3-ol is a synthetic nucleoside analog. This compound is characterized by its unique structure, which includes a fluorine atom, a hydroxymethyl group, and a pyridinyl purine moiety. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-prop-1-ynylpyridin-3-yl)purin-9-yl]oxolan-3-ol typically involves multiple steps. The process begins with the preparation of the purine base, followed by the introduction of the pyridinyl group. The fluorine atom and hydroxymethyl group are then added through specific reactions. The final step involves the formation of the oxolan ring.
Industrial Production Methods
Industrial production of this compound requires stringent control of reaction conditions to ensure high yield and purity. The process involves the use of advanced techniques such as chromatography for purification and spectroscopic methods for characterization.
化学反応の分析
Types of Reactions
(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-prop-1-ynylpyridin-3-yl)purin-9-yl]oxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to remove the fluorine atom.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield.
Major Products
The major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse properties.
Biology
In biological research, (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-prop-1-ynylpyridin-3-yl)purin-9-yl]oxolan-3-ol is studied for its potential as an antiviral agent. Its ability to mimic natural nucleosides makes it a candidate for inhibiting viral replication.
Medicine
Medically, this compound is being investigated for its potential use in treating viral infections and certain types of cancer. Its unique structure allows it to interfere with the replication of viral DNA and RNA.
Industry
In the industrial sector, this compound is used in the development of new pharmaceuticals and as a reference material in analytical chemistry.
作用機序
The mechanism of action of (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-prop-1-ynylpyridin-3-yl)purin-9-yl]oxolan-3-ol involves its incorporation into viral DNA or RNA, leading to chain termination. The compound targets viral polymerases, inhibiting their activity and preventing the replication of the virus. This mechanism is similar to that of other nucleoside analogs used in antiviral therapy.
類似化合物との比較
Similar Compounds
Acyclovir: A nucleoside analog used to treat herpes simplex virus infections.
Ganciclovir: Another nucleoside analog used to treat cytomegalovirus infections.
Zidovudine: A nucleoside reverse transcriptase inhibitor used in the treatment of HIV.
Uniqueness
What sets (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-prop-1-ynylpyridin-3-yl)purin-9-yl]oxolan-3-ol apart from these compounds is its unique combination of a fluorine atom and a pyridinyl purine moiety. This structure provides it with distinct chemical and biological properties, making it a promising candidate for further research and development.
特性
分子式 |
C18H16FN5O3 |
|---|---|
分子量 |
369.3 g/mol |
IUPAC名 |
(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-prop-1-ynylpyridin-3-yl)purin-9-yl]oxolan-3-ol |
InChI |
InChI=1S/C18H16FN5O3/c1-2-3-10-4-11(6-20-5-10)14-15-17(22-8-21-14)24(9-23-15)18-16(26)13(19)12(7-25)27-18/h4-6,8-9,12-13,16,18,25-26H,7H2,1H3/t12-,13-,16-,18-/m1/s1 |
InChIキー |
CGCIVQJBWZRBCA-ZHCAMHROSA-N |
異性体SMILES |
CC#CC1=CC(=CN=C1)C2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)F)O |
正規SMILES |
CC#CC1=CC(=CN=C1)C2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


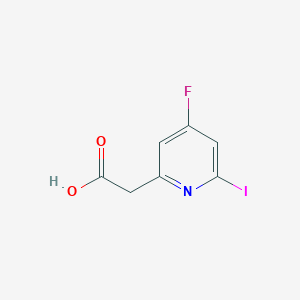

![ethyl 3-[[2-[[4-[(Z)-N'-ethoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13439393.png)
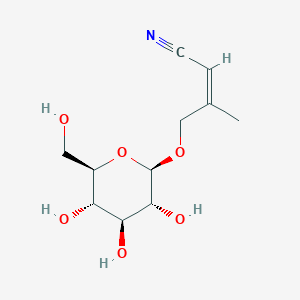
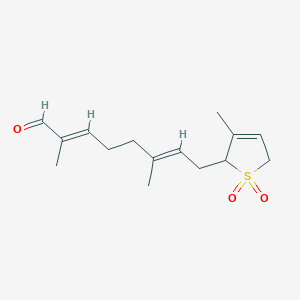
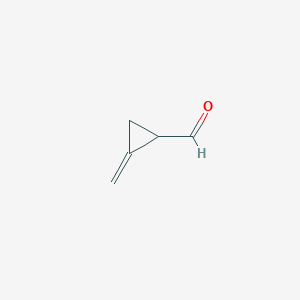
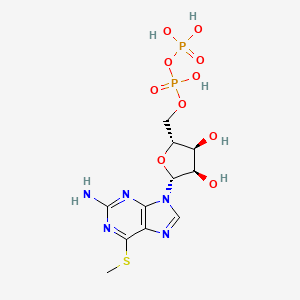

![(aE)-3-Bromo-4-hydroxy-a-[[(tetrahydro-2H-pyran-2-yl)oxy]imino]benzenepropanoic Acid](/img/structure/B13439418.png)
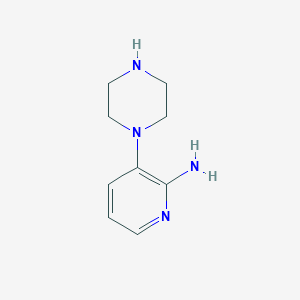
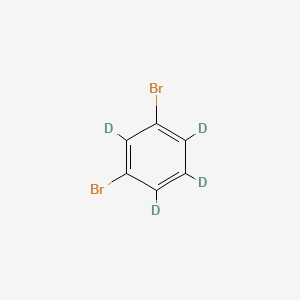
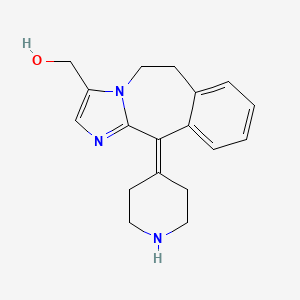
![potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B13439429.png)
